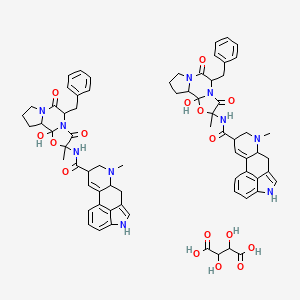![molecular formula C12H10F3NO3 B12509167 2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that features an acetamido group, a trifluoromethyl-substituted phenyl ring, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate acetamido and trifluoromethyl-substituted benzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group enhances its binding affinity and specificity, leading to distinct biological effects. The pathways involved in its mechanism of action are currently under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-3-[2-(trifluoromethyl)phenyl]propanoic acid
- 2-acetamido-3-[2-(trifluoromethyl)phenyl]but-2-enoic acid
- 2-acetamido-3-[2-(trifluoromethyl)phenyl]pent-2-enoic acid
Uniqueness
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the prop-2-enoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10F3NO3 |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19) |
InChI Key |
HVLNJIRMSFAIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


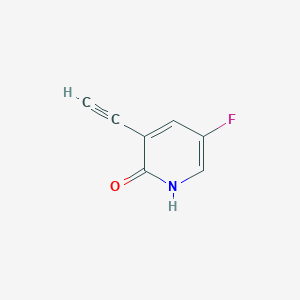
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
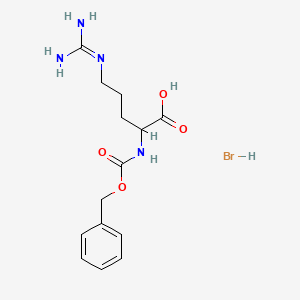

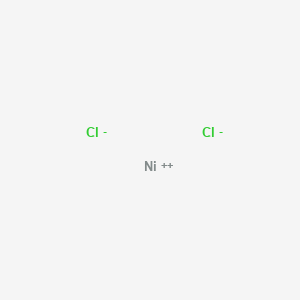
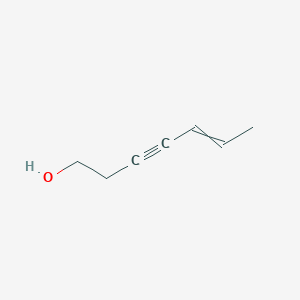
![1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate](/img/structure/B12509122.png)
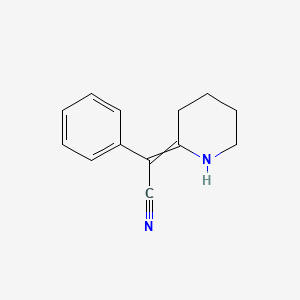
![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)
![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)
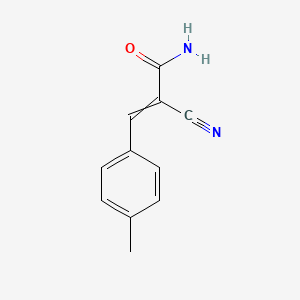
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
